molecular formula C28H30Si2 B11948356 4,4'-Bis(dimethyl(phenyl)silyl)-1,1'-biphenyl

4,4'-Bis(dimethyl(phenyl)silyl)-1,1'-biphenyl

Cat. No.: B11948356
M. Wt: 422.7 g/mol
InChI Key: WMSAQZFYMMQUCP-UHFFFAOYSA-N
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Description

4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl is an organosilicon compound characterized by the presence of two dimethyl(phenyl)silyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with dimethylphenylsilane in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, often using a solvent like toluene, and requires heating to facilitate the coupling reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using larger reactors, and ensuring proper handling of reagents and catalysts to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The biphenyl core can be further functionalized through cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Substitution: Typical electrophiles like bromine or nitronium ions can be employed.

    Coupling Reactions: Palladium-based catalysts and organometallic reagents are commonly used.

Major Products:

    Oxidation: Silanols or siloxanes.

    Substitution: Halogenated or nitrated biphenyl derivatives.

    Coupling Reactions: Extended biphenyl systems or other functionalized biphenyl derivatives.

Scientific Research Applications

4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl has several applications in scientific research:

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.

    Organic Electronics: The compound’s ability to form stable films makes it suitable for use in electronic devices.

    Catalysis: It can serve as a ligand in various catalytic processes, enhancing the efficiency of reactions.

    Polymer Chemistry: It is used in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism of action of 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl in its applications is largely dependent on its structural features. The biphenyl core provides rigidity and stability, while the dimethyl(phenyl)silyl groups enhance solubility and processability. In electronic applications, the compound facilitates charge transport and improves the efficiency of devices.

Comparison with Similar Compounds

    4,4’-Bis(dimethyl(styryl)silyl)biphenyl: Similar in structure but with styryl groups instead of phenyl groups.

    4,4’-Bis(dimethylamino)biphenyl: Contains dimethylamino groups, offering different electronic properties.

    4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: A phenanthroimidazole-based material with distinct photophysical properties.

Uniqueness: 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl stands out due to its balanced combination of stability, solubility, and electronic properties, making it particularly useful in the development of advanced materials and electronic devices.

Properties

Molecular Formula

C28H30Si2

Molecular Weight

422.7 g/mol

IUPAC Name

[4-[4-[dimethyl(phenyl)silyl]phenyl]phenyl]-dimethyl-phenylsilane

InChI

InChI=1S/C28H30Si2/c1-29(2,25-11-7-5-8-12-25)27-19-15-23(16-20-27)24-17-21-28(22-18-24)30(3,4)26-13-9-6-10-14-26/h5-22H,1-4H3

InChI Key

WMSAQZFYMMQUCP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[Si](C)(C)C4=CC=CC=C4

Origin of Product

United States

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